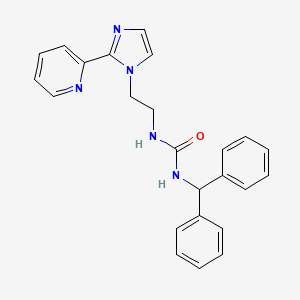

1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzhydryl group, a pyridinyl group, and an imidazolyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

1-benzhydryl-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(27-16-18-29-17-15-26-23(29)21-13-7-8-14-25-21)28-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,22H,16,18H2,(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKYQPPVXYMETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

Formation of the benzhydryl intermediate: This step involves the reaction of benzhydryl chloride with a suitable base to form the benzhydryl intermediate.

Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the benzhydryl intermediate reacts with a pyridinyl-containing reagent.

Formation of the imidazolyl group: The imidazolyl group is incorporated through a cyclization reaction, often involving the use of imidazole and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced using suitable reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

Therapeutic Applications

The compound exhibits a range of biological activities primarily due to its structural components, which include a benzhydryl group, an imidazole moiety, and a pyridine ring. These features contribute to its interactions with various biological targets.

Cancer Treatment

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, closely related to 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea, have shown efficacy in treating cancers. These compounds act as inhibitors of specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated their potential as inhibitors of Janus kinase (JAK) pathways, which are crucial in several malignancies such as leukemia and solid tumors .

Anti-inflammatory Properties

The compound's ability to inhibit JAK kinases also positions it as a candidate for treating autoimmune diseases and inflammatory conditions. It has been reported to show effectiveness in models of rheumatoid arthritis and inflammatory bowel disease . The mechanism involves modulation of immune responses by blocking the signaling pathways that lead to inflammation.

Neurological Applications

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. The imidazole ring is known for its role in stabilizing neurotransmitters and could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy and applications of this compound in clinical settings:

Case Study 1: Cancer Treatment

In a study focusing on imidazo[1,2-a]pyridine derivatives, researchers found that these compounds significantly inhibited the growth of various cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting strong anti-proliferative effects .

Case Study 2: Autoimmune Disorders

A clinical trial investigated the effects of JAK inhibitors on patients with rheumatoid arthritis. The trial demonstrated that patients receiving treatment with compounds similar to this compound showed marked improvement in symptoms compared to the placebo group .

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with similar compounds such as:

1-Benzhydryl-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea: This compound features a pyrazolyl group instead of an imidazolyl group, leading to different chemical and biological properties.

1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound characterized by its unique molecular structure, which incorporates a benzhydryl group, a pyridinyl group, and an imidazolyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula: CHNO

- Molecular Weight: 397.5 g/mol

- CAS Number: 2034281-24-6

Synthesis

The synthesis of this compound involves several steps, including the formation of intermediate compounds through reactions such as nucleophilic substitutions and cyclizations. Key steps include:

- Formation of the Benzhydryl Intermediate: Reaction of benzhydryl chloride with a base.

- Introduction of the Pyridinyl Group: Nucleophilic substitution with a pyridinyl-containing reagent.

- Formation of the Imidazolyl Group: Cyclization involving imidazole.

- Final Coupling: Combining intermediate compounds under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives containing imidazole and pyridine scaffolds demonstrate activity against various pathogens, including resistant strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. Studies have reported cytotoxic effects against cancer cell lines, suggesting that it may inhibit tumor growth by inducing apoptosis or cell cycle arrest. The specific pathways and molecular targets involved are still under investigation but may include interactions with DNA or key signaling proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit enzyme activity by blocking active sites or modulating receptor functions through allosteric binding.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(2-(3,5-dimethyl-pyrazol-4-yl)ethyl)urea | Pyrazolyl group instead of imidazolyl | Varies; generally lower anticancer activity |

| 1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | Pyrrolidinyl group | Potentially different pharmacological profiles |

Study 1: Antimicrobial Efficacy

A study published in Letters in Drug Design & Discovery evaluated the antimicrobial activity of several derivatives based on similar scaffolds to this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the importance of structural diversity in drug design .

Study 2: Anticancer Potential

Research conducted by Amin et al. focused on the synthesis and pharmacological evaluation of novel imidazole derivatives, including those structurally related to 1-benzhydryl compounds. The findings suggested that specific substitutions could significantly improve cytotoxicity against cancer cell lines .

Study 3: Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions between 1-benzhydryl derivatives and target proteins involved in disease pathways. These studies provide insights into how structural modifications can enhance biological activity and specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Stepwise functionalization : Begin with synthesizing the pyridinyl-imidazole core via condensation of 2-aminopyridine with α-keto esters or α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) . Subsequent alkylation of the imidazole nitrogen with 2-chloroethylamine derivatives can introduce the ethyl spacer.

- Urea formation : React the intermediate amine with benzhydryl isocyanate in anhydrous THF at 0–5°C to minimize side reactions. Use triethylamine as a catalyst to enhance nucleophilicity .

- Optimization : Monitor reaction progress via LC-MS . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%). Adjust solvent polarity (e.g., DMF vs. DMSO) to improve yields of hygroscopic intermediates .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Characterization workflow :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm connectivity of the benzhydryl, urea, and pyridinyl-imidazole moieties. Pay attention to imidazole NH protons (δ 10–12 ppm) and urea carbonyl (δ 155–160 ppm in ¹³C) .

- Mass spectrometry : Employ ESI-MS for molecular ion detection (e.g., [M+H]⁺) and HRMS for exact mass validation .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in methanol/ethyl acetate and analyze dihedral angles between aromatic rings (e.g., pyridine vs. imidazole planes) .

- Thermal stability : Perform TGA/DTA to assess decomposition temperatures (>200°C indicates suitability for high-temperature applications) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological activity?

- SAR approach :

- Core modifications : Synthesize analogs with substituted pyridines (e.g., 4-methoxy or 3-fluoro) to evaluate electronic effects on binding. Replace the benzhydryl group with biphenyl or naphthyl groups to probe steric tolerance .

- Functional group swaps : Substitute urea with thiourea or sulfonamide to assess hydrogen-bonding requirements .

- Biological assays : Test inhibitory activity against kinase or protease targets (e.g., S1PL ) using fluorescence polarization or FRET-based assays. Cross-validate in cell-based models (e.g., hepatocyte glucose uptake ).

- Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .

Q. What experimental strategies address contradictory data in biological activity reports for similar benzimidazole-urea derivatives?

- Resolution framework :

- Orthogonal assays : If in vitro enzyme inhibition (IC₅₀) conflicts with cellular activity (EC₅₀), use SPR to measure binding kinetics or isotopic labeling to track metabolite interference .

- Solubility adjustments : Re-evaluate compounds in buffers with cyclodextrins or DMSO ≤0.1% to mitigate aggregation artifacts .

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., cell line variability) .

Q. How can researchers optimize pharmacokinetic properties without compromising target affinity?

- Lead optimization tactics :

- LogP modulation : Introduce polar groups (e.g., hydroxyl or morpholine) to the benzhydryl moiety to reduce logP from ~5 to 3–4, improving aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) and use LC-MS/MS to identify oxidation hotspots (e.g., imidazole C–H). Fluorinate vulnerable positions to block CYP450 metabolism .

- Permeability : Assess Caco-2 monolayer permeability; if low (<5 × 10⁻⁶ cm/s), synthesize prodrugs (e.g., ester derivatives) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.